![molecular formula C7H4ClFN2S B021419 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine CAS No. 101337-92-2](/img/structure/B21419.png)
5-Chloro-6-fluoro-1,3-benzothiazol-2-amine
Overview
Description
5-Chloro-6-fluoro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C7H4ClFN2S . It is a derivative of benzothiazole, a bicyclic heterocycle with fused benzene and thiazole rings . The benzothiazole moiety is a common feature in many biologically active and industrially demanded compounds .
Synthesis Analysis
The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which includes 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, can be achieved through various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The formation of products is facilitated by the fast removal of water due to strong dehydrating agents .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine can be analyzed using various spectroscopic techniques. The compound has an average mass of 202.637 Da and a mono-isotopic mass of 201.976776 Da .
Chemical Reactions Analysis
Benzothiazoles, including 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .
Scientific Research Applications
Antimicrobial and Anticancer Research : This compound shows promise in antimicrobial and anticancer research. For instance, Kumbhare et al. (2014) discussed its use in synthesizing novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives with antimicrobial and anticancer activity (R. Kumbhare et al., 2014).
Human African Trypanosomiasis : Patrick et al. (2017) identified its potential as a novel drug for combating human African trypanosomiasis, suggesting its use in the synthesis of urea derivatives of 2-Aryl-benzothiazol-5-amines (D. A. Patrick et al., 2017).
Cytotoxicity against Cancer Cell Lines : Bolakatti et al. (2014) reported its role as a novel class of anticancer agents, showing in vitro cytotoxicity against various cancer cell lines (G. Bolakatti et al., 2014).
Antioxidant and Anti-inflammatory Properties : Ermut et al. (2014) found that derivatives of this compound exhibited potent scavenging activities and strong inhibitory capacity on lipid (Görkem Ermut et al., 2014).
Pharmacological Applications : Raparla et al. (2013) highlighted its potential pharmacological applications, showing potent activity against standard drugs (L. P. Raparla et al., 2013).
Antibacterial and Antifungal Activity : Jagtap et al. (2010) and others have synthesized and screened this compound for antibacterial and antifungal activities, adding to its potential in antimicrobial research (V. Jagtap et al., 2010).
Antitubercular Activity : Sathe et al. (2010) explored its use in antitubercular activity, further broadening its scope in the field of medicinal chemistry (B. Sathe et al., 2010).
Mechanism of Action
Future Directions
Benzothiazole derivatives, including 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine, have shown potential as anticancer agents . Future research could focus on optimizing the synthesis of these compounds and exploring their potential applications in different fields. Additionally, the development of more water-soluble derivatives could enhance their utility in biological studies.
properties
IUPAC Name |
5-chloro-6-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFQKTQYEYQDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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